molecular formula C18H26N2O3S B2430746 N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethene-1-sulfonamide CAS No. 1424755-01-0

N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethene-1-sulfonamide

Cat. No.: B2430746
CAS No.: 1424755-01-0
M. Wt: 350.48
InChI Key: UMTFYUDSEXTXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethene-1-sulfonamide is a useful research compound. Its molecular formula is C18H26N2O3S and its molecular weight is 350.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Protective Groups

Tosvinyl and Besvinyl as Protecting Groups : The use of 2-(4-methylphenylsulfonyl)ethenyl (tosvinyl, Tsv) group for the protection of NH groups in various chemical structures, including imides, azinones, nucleosides, and cyclic sulfonamides, illustrates the versatility of sulfonamide groups in synthetic chemistry. The method allows for excellent yields and controlled stereochemistry, offering a pathway for the synthesis and protection of complex molecules, including those similar to N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethene-1-sulfonamide (Petit et al., 2014).

Biotransformation and Environmental Impact

Biotransformation of Sulfluramid : Research into the biotransformation of Sulfluramid, a perfluorooctane sulfonamide, under aerobic conditions leading to the production of PFOS, provides insights into environmental degradation pathways that could be relevant to the breakdown and environmental behavior of this compound. This study highlights the resilience of sulfonamides to degradation in the absence of oxygen and the impact of such compounds on microbial diversity (Yin et al., 2018).

Drug Metabolism

Application of Biocatalysis to Drug Metabolism : The preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis demonstrates the application of microbial systems in drug metabolism studies. This approach, generating metabolites for structural characterization, could potentially be applied to study the metabolism of this compound and similar compounds (Zmijewski et al., 2006).

Fluorescent Probes

Fluorescent Molecular Probes : The development of fluorescent solvatochromic dyes based on diphenyloxazole derivatives for biological event studies shows the potential of sulfonamide derivatives in the creation of sensitive molecular probes. Such research may offer a pathway to utilizing this compound in the development of novel fluorescent probes for biological and chemical analysis (Diwu et al., 1997).

Properties

IUPAC Name

N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-16-7-9-17(10-8-16)11-14-24(22,23)19-15-18(21)20-12-5-3-2-4-6-13-20/h7-11,14,19H,2-6,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTFYUDSEXTXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)N2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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